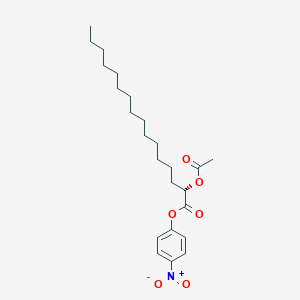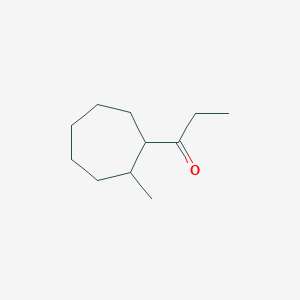
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is a chiral compound with a unique structure that includes a methoxyphenyl group and a methyloxanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one typically involves the use of enantioselective catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry during the formation of the oxanone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxanone ring to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant effects.
2-MeO-N-ethylketamine hydrochloride: An analog of methoxetamine with rapid antidepressant effects.
Uniqueness
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a methyloxanone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88083-99-2 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one |
InChI |
InChI=1S/C13H16O3/c1-9-7-10(14)8-13(16-9)11-5-3-4-6-12(11)15-2/h3-6,9,13H,7-8H2,1-2H3/t9-,13-/m1/s1 |
Clave InChI |
PFRANMBTNGBJQI-NOZJJQNGSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C[C@@H](O1)C2=CC=CC=C2OC |
SMILES canónico |
CC1CC(=O)CC(O1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)


![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)

![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)

![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)

